The compound "(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one" represents a class of organic molecules known for their diverse biological activities. The structural motif of this compound, characterized by the presence of a 1,3-benzodioxole moiety and a prop-2-en-1-one group, is a common feature in various synthetic derivatives that exhibit a range of pharmacological properties. Research into these compounds has led to the synthesis and characterization of several derivatives with potential applications in the treatment of diseases such as diabetes and cancer.
The study of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives has revealed their potential as antidiabetic agents. These compounds were synthesized using 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones, and their structures were confirmed through various spectroscopic methods. The evaluation of their antidiabetic activity showed that most derivatives displayed significant effects, indicating their potential for development into therapeutic agents for diabetes management1.
In the realm of oncology, six derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-ones were synthesized and assessed for their anti-cancer properties. The most active compound, identified as 1e, demonstrated high activity based on its docking score from molecular docking studies. The in vitro anticancer experimental results, along with SAR studies, were corroborated using molecular docking, suggesting that these novel hybrids could serve as leads for the development of new anti-cancer drugs2.
Another related study focused on a novel cluster of compounds, 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, which exhibited potent cytotoxicity and preferential lethality toward various neoplasms. The lead compounds, particularly 3d and 3e, showed very high activity against colon cancer and leukemia cell lines. They induced DNA fragmentation and activated caspase-3 in HL-60 cells, indicating their potential as tumor-selective cytotoxins3.
The synthesis of Bis(3,4-methylenedioxy)chalcone typically involves the Claisen-Schmidt condensation reaction. The general procedure is as follows:
The yield can vary depending on the specific conditions and reagents used but generally ranges from 54% to 90% in various studies.
Bis(3,4-methylenedioxy)chalcone has a complex molecular structure that can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, providing data on chemical shifts corresponding to different functional groups within the molecule .
Bis(3,4-methylenedioxy)chalcone participates in various chemical reactions typical of chalcones:
These reactions are significant for modifying the structure of Bis(3,4-methylenedioxy)chalcone to enhance its biological activity or develop new derivatives .
The mechanism of action for Bis(3,4-methylenedioxy)chalcone involves several pathways:
The specific interactions at the molecular level often involve binding to various biological targets such as enzymes or receptors involved in these pathways.
The physical and chemical properties of Bis(3,4-methylenedioxy)chalcone include:
These properties are crucial for understanding its behavior in biological systems and potential applications.
Bis(3,4-methylenedioxy)chalcone has several notable scientific applications:
The systematic IUPAC name for Bis(3,4-methylenedioxy)chalcone is (2E)-1,3-bis(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. This nomenclature precisely defines its structure as an α,β-unsaturated ketone with trans (E) configuration at the double bond, where two 1,3-benzodioxole groups are attached to the carbonyl and β-carbon positions of the propenone bridge [3] [4]. The molecular scaffold consists of a chalcone backbone (1,3-diarylprop-2-en-1-one) modified by two methylenedioxy (–O–CH₂–O–) substituents fused at the 3,4-positions of each benzene ring.
The structural formula (Figure 1) reveals critical features:
Table 1: Key Identifiers for Bis(3,4-methylenedioxy)chalcone
Identifier Type | Value |
---|---|
Canonical SMILES | O=C(c1ccc2c(c1)OCO2)/C=C/c1ccc2c(c1)OCO2 |
InChI Key | BJVBIPGXQAUWBA-DAFODLJHSA-N |
Simplified Molecular Line Entry (SDF) | Available in PubChem (ID 5735293) |
Bis(3,4-methylenedioxy)chalcone is unambiguously cataloged under CAS Registry Number 76530-89-7, validated by the Chemical Abstracts Service’s checksum algorithm:(7×7) + (6×6) + (5×5) + (4×3) + (3×0) + (2×8) + (1×9) = 147 → 147 mod 10 = 7 (matches terminal digit) [3]. This identifier is globally recognized for procurement, regulatory compliance, and literature searches.
The compound’s molecular formula is C₁₇H₁₂O₅, with a molecular weight of 296.28 g/mol [1]. Its elemental composition comprises 68.92% carbon, 4.08% hydrogen, and 27.00% oxygen by mass. The carbon skeleton includes 17 carbon atoms: 12 aromatic/sp², 2 aliphatic (methylenedioxy CH₂), and 3 carbonyl/enone carbons.
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | Not Determined (ND) | -- |
Boiling Point | 490.1°C | at 760 mmHg |
Flash Point | 220.3°C | -- |
Density | 1.396 g/cm³ | Predicted |
Refractive Index | 1.671 | -- |
Vapor Pressure | 9.42 × 10⁻¹⁰ mmHg | at 25°C |
LogP (Partition Coefficient) | 3.14 | Indicates high lipophilicity |
Experimental data for properties like solubility remain limited in public literature, though its calculated LogP suggests moderate hydrophobicity suitable for blood-brain barrier penetration [1] [3].
Bis(3,4-methylenedioxy)chalcone is documented under multiple synonyms across chemical databases:
Structurally related chalcone derivatives exhibit modified bioactivity profiles:
Table 3: Structure-Activity Relationship (SAR) of Key Analogues
Structural Feature | Biological Implication | Example |
---|---|---|
Bis-methylenedioxy substitution | Enhanced amyloid inhibition; neuroprotective effects | Bis(3,4-methylenedioxy)chalcone |
Mono-methylenedioxy substitution | Moderate NO inhibition; limited cytotoxicity | 3,4-methylenedioxychalcone (CAS 644-34-8) |
Diacetylresorcinol-bridged bis-chalcone | Potent NF-κB suppression (IC₅₀ NO inhibition = 0.95 μM) | Compound 6 in [6] |
Halogenated chalcones | Increased cytotoxicity but higher metabolic instability | Fluorinated derivatives |
The methylenedioxy group serves as a privileged structure in medicinal chemistry, contributing to the compound’s application in neurodegenerative disease research, particularly for modulating amyloid aggregation and neuroinflammation pathways [1] [4]. Hybrid molecules merging this pharmacophore with other bioactive scaffolds represent a growing frontier in drug discovery [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7